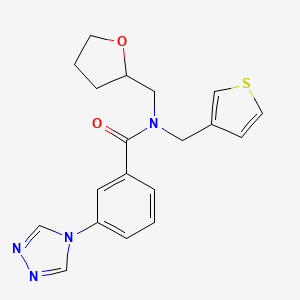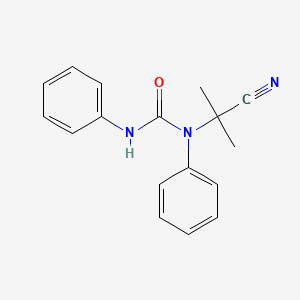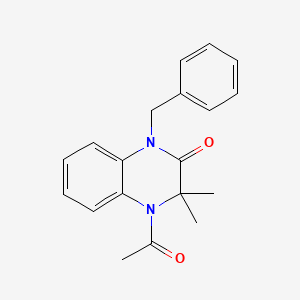![molecular formula C15H24N2O3 B5678597 3,7-diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5678597.png)
3,7-diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[331]nonan-9-one is a bicyclic compound with a unique structure that includes two acetyl groups, a methyl group, and a propyl group attached to a diazabicyclo nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the acetylation of 1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,7-Diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
3,7-Diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes, which can serve as catalysts in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3,7-diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions and forming complexes that can catalyze various reactions. Additionally, its bioactive properties may involve the inhibition of enzymes or receptors, leading to antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar structure but lacks the acetyl groups.
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane: Contains a phosphine group instead of the diazabicyclo nonane core.
Uniqueness
3,7-Diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,7-diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-5-6-15-9-16(11(2)18)7-14(4,13(15)20)8-17(10-15)12(3)19/h5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCWJEHMBAMDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN(CC(C1=O)(CN(C2)C(=O)C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Methylphenyl)methyl]-4-phenylpiperazine](/img/structure/B5678521.png)
![5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5678522.png)
![(1S*,5R*)-3-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5678528.png)
![8-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5678537.png)
![4-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-1-(4-methoxyphenyl)-3-methyl-2-piperazinone](/img/structure/B5678538.png)

![(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(5-methyl-2-furyl)methyl]pyrrolidin-3-amine](/img/structure/B5678553.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5678567.png)


![N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B5678604.png)
![2,2-dimethyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5678610.png)
![1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,4-diazepan-5-one](/img/structure/B5678614.png)
